5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline
Overview
Description
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline is a useful research compound. Its molecular formula is C22H25ClN4O4 and its molecular weight is 444.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.1564330 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Piperazine Derivatives
Piperazine derivatives, including those similar in structure to the compound , have been synthesized and shown to possess significant antimicrobial and antifungal properties. These compounds have been tested against various bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and fungal strains including Candida albicans and Aspergillus species, demonstrating notable efficacy (Suryavanshi & Rathore, 2017).
Antituberculosis Activity
Efforts to enhance the bioavailability of anti-tuberculosis agents have led to the synthesis of new analogues, including those with structural similarities to the compound of interest. These modifications have resulted in compounds with retained or superior anti-tuberculosis activity, highlighting the potential of such structures in drug development for infectious diseases (Tangallapally et al., 2006).
Tyrosinase and Melanin Inhibitors
N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides have been synthesized and evaluated for their inhibitory potential against mushroom tyrosinase and melanin production. These studies are pivotal in the development of depigmentation drugs with minimal side effects, indicating the relevance of such compounds in dermatological applications (Raza et al., 2019).
Chemical Properties and Applications
Nickel(II) Complexes
Research involving nickel(II) complexes of flexidentate Schiff base ligands, which are structurally related to the target compound, showcases the intricate balance between planar and octahedral geometries in these complexes. Such studies are crucial for understanding the coordination chemistry of nickel and its potential applications in catalysis and material science (Mukhopadhyay et al., 2003).
Properties
IUPAC Name |
(4-chlorophenyl)-[4-[4-nitro-3-(oxolan-2-ylmethylamino)phenyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O4/c23-17-5-3-16(4-6-17)22(28)26-11-9-25(10-12-26)18-7-8-21(27(29)30)20(14-18)24-15-19-2-1-13-31-19/h3-8,14,19,24H,1-2,9-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMHQHKKPNEHCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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